8-(Boc-amino)-2-azaspiro[4.5]decane
Overview
Description
“8-(Boc-amino)-2-azaspiro[4.5]decane” is a chemical compound with the molecular formula C14H23NO6 . It is also known as “8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid” and has an average mass of 301.336 Da .
Synthesis Analysis
The synthesis of Boc-protected amines, like “8-(Boc-amino)-2-azaspiro[4.5]decane”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of “8-(Boc-amino)-2-azaspiro[4.5]decane” consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common, in this case, the nitrogen atom . The Boc group (tert-butoxycarbonyl) is attached to one of the nitrogen atoms, making it a protected amine .Chemical Reactions Analysis
The Boc group in “8-(Boc-amino)-2-azaspiro[4.5]decane” can be removed under acidic conditions . The mechanism involves protonation of the carbamate, followed by loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQPWDBUCVPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148805, DTXSID101153396 | |
Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Boc-amino)-2-azaspiro[4.5]decane | |
CAS RN |
1609409-14-4, 1609400-93-2 | |
Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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